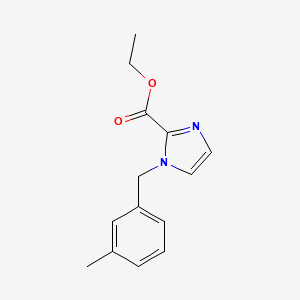

ethyl 1-(3-methylbenzyl)-1H-imidazole-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 1-(3-methylbenzyl)-1H-imidazole-2-carboxylate is an organic compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered ring containing two

Biologische Aktivität

Ethyl 1-(3-methylbenzyl)-1H-imidazole-2-carboxylate is a compound belonging to the imidazole family, which is known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

Overview of Imidazole Derivatives

Imidazole derivatives, including this compound, have been reported to exhibit various biological activities such as:

- Antiviral : Inhibitory effects against viruses like HIV and influenza.

- Anticancer : Potential to inhibit tumor growth and metastasis.

- Antimicrobial : Activity against a range of bacteria and fungi.

- Anti-inflammatory : Modulation of inflammatory pathways.

These properties make imidazole derivatives attractive candidates for drug development in multiple therapeutic areas .

The biological activity of this compound is attributed to its ability to interact with various biochemical pathways. The specific mechanisms include:

- Inhibition of Enzymatic Activity : Many imidazole derivatives inhibit enzymes that are crucial for viral replication and cancer cell proliferation.

- Receptor Modulation : Interaction with cellular receptors can alter signaling pathways involved in inflammation and immune responses.

- Antioxidant Properties : Some derivatives exhibit antioxidant activity, which can protect cells from oxidative stress.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good solubility in organic solvents like dichloromethane and methanol, which is essential for its bioavailability in therapeutic applications. This solubility suggests a favorable absorption profile when formulated appropriately .

Antiviral Activity

A study demonstrated that imidazole derivatives, including related compounds, exhibited significant antiviral activity against influenza A virus. The mechanism involved the inhibition of viral replication through interference with viral protein synthesis.

Anticancer Potential

Research has indicated that certain imidazole derivatives can inhibit the growth of various cancer cell lines. For instance, compounds similar to this compound showed promising results in disrupting cancer cell metabolism and inducing apoptosis in vitro. The efficacy was evaluated using cell viability assays, revealing IC50 values indicating potent anticancer activity .

Antimicrobial Properties

In antimicrobial studies, this compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods, showing significant inhibition of bacterial growth at concentrations as low as 50 µg/mL .

Data Summary Table

Eigenschaften

IUPAC Name |

ethyl 1-[(3-methylphenyl)methyl]imidazole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-3-18-14(17)13-15-7-8-16(13)10-12-6-4-5-11(2)9-12/h4-9H,3,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDUIAKMLJOYDHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=CN1CC2=CC=CC(=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901189177 |

Source

|

| Record name | Ethyl 1-[(3-methylphenyl)methyl]-1H-imidazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901189177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1119450-17-7 |

Source

|

| Record name | Ethyl 1-[(3-methylphenyl)methyl]-1H-imidazole-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1119450-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1-[(3-methylphenyl)methyl]-1H-imidazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901189177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.